4-(cyclohexylmethyl)-1H-imidazole

Description

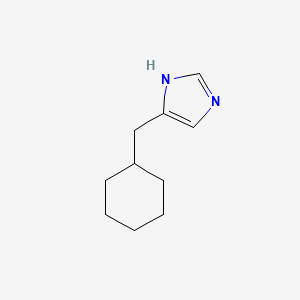

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

5-(cyclohexylmethyl)-1H-imidazole |

InChI |

InChI=1S/C10H16N2/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h7-9H,1-6H2,(H,11,12) |

InChI Key |

RWBFCYZFACUBIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=CN=CN2 |

Origin of Product |

United States |

Contextualization of the Imidazole Heterocycle in Medicinal Chemistry

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.orgajrconline.org First synthesized in 1858, this small molecule possesses a unique chemical complexity that makes it a highly versatile building block in medicinal chemistry. nih.govnih.gov Its significance stems from several key characteristics. The imidazole ring is a constituent of essential natural products like the amino acid histidine, the hormone histamine (B1213489), and the purine (B94841) bases of nucleic acids. pharmacyjournal.netnih.gov This natural prevalence underscores its biocompatibility and importance in biological processes, including enzymatic catalysis. nih.govnih.gov

From a medicinal chemistry perspective, the imidazole moiety is considered a "privileged structure" because its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Imidazole-based compounds have been developed as antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and antihypertensive agents, among others. pharmacyjournal.netnih.govresearchgate.net The two nitrogen atoms in the imidazole ring allow it to act as both a hydrogen bond donor and acceptor, and its aromatic nature contributes to its stability and ability to engage in various molecular interactions. wikipedia.org Furthermore, its polar and ionizable nature can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. pharmacyjournal.netresearchgate.net

Significance of the Cyclohexylmethyl Moiety in Pharmacophore Design

A pharmacophore is an abstract representation of the molecular features necessary for a drug to interact with a specific biological target. The cyclohexylmethyl moiety, a cyclohexane (B81311) ring attached to a parent molecule via a methylene (B1212753) (-CH2-) linker, is a valuable component in pharmacophore design for several reasons. The incorporation of cycloalkyl groups, like cyclohexane, can introduce conformational rigidity into a molecule. This restriction of rotational freedom can lead to a more defined three-dimensional shape, which can enhance binding affinity and selectivity for the target receptor or enzyme.

Furthermore, the lipophilic nature of the cyclohexyl group can influence a compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). Strategically adding such a group can improve a molecule's ability to cross biological membranes. Research has shown that introducing cycloalkyl modifications can lead to increased metabolic stability, oral bioavailability, and exposure in the central nervous system. nih.gov

Overview of the Research Landscape for Imidazole Derivatives Bearing Cyclohexylmethyl Substitutions

The combination of the versatile imidazole (B134444) core with a cyclohexylmethyl substituent has been explored in the context of developing novel therapeutic agents. A significant area of investigation has been the development of antagonists for G-protein coupled receptors, which are important drug targets.

For instance, research has focused on creating potent and selective neuropeptide Y (NPY) Y5-receptor antagonists. nih.gov The NPY system is involved in regulating food intake, and antagonizing the Y5 receptor is a potential strategy for treating obesity. nih.gov In this context, scientists have synthesized series of imidazole derivatives where a cyclohexyl ring was introduced to replace an aryl group found in earlier lead compounds. This modification was part of a structural optimization effort to enhance oral pharmacokinetic profiles and reduce off-target effects, such as affinity for the hERG potassium channel. nih.gov

Another area of research involves the modulation of imidazoline (B1206853) receptors. wikipedia.org These receptors are distinct from adrenergic receptors, although some compounds show affinity for both. Second-generation centrally acting antihypertensive drugs, for example, show selectivity for I1-imidazoline receptors over α2-adrenoceptors, which is thought to reduce side effects like sedation. nih.gov The design of ligands for these receptors often incorporates cyclic moieties to achieve the desired selectivity and pharmacological effect.

Additionally, imidazole derivatives are investigated as inhibitors of various enzymes. The imidazole structure itself can interact with the active sites of enzymes. For example, it has been shown to act as a partial competitive inhibitor of β-glucosidase. nih.gov The addition of substituents like the cyclohexylmethyl group can further modulate this inhibitory activity and provide selectivity for specific enzyme targets. Benzimidazole derivatives, a related class of compounds, have been designed and evaluated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.gov

The table below summarizes some of the research findings for imidazole derivatives with cyclohexyl substitutions.

| Compound Class | Target | Therapeutic Potential | Key Findings |

| 2-Cyclohexyl-4-phenyl-1H-imidazoles | Neuropeptide Y Y5-Receptor | Obesity | Replacement of an aryl ring with a cyclohexyl ring improved oral pharmacokinetics and reduced hERG affinity. nih.gov |

| Imidazoline Receptor Modulators | I1-Imidazoline Receptors | Hypertension | Selective modulation of I1-imidazoline receptors can lower blood pressure with fewer side effects than older drugs. nih.gov |

| Imidazole-based Enzyme Inhibitors | Various enzymes (e.g., β-glucosidase, MPO) | Various (e.g., anti-inflammatory) | The imidazole core can interact with enzyme active sites, and substitutions can enhance potency and selectivity. nih.govnih.gov |

Scope and Objectives of Academic Investigations Focused on This Compound Class

Precursor-Based Synthesis Strategies

Precursor-based strategies are foundational in the synthesis of 4-(cyclohexylmethyl)-1H-imidazole, involving the construction of the imidazole ring from acyclic precursors or the modification of a pre-formed imidazole ring.

Utilization of Cyclohexylmethyl Halides and Cyclohexylmethanamine in Imidazole Annulation

A key approach to constructing the this compound core involves the use of precursors such as cyclohexylmethyl halides. For instance, cyclohexyl methyl bromide can undergo a four-step reaction sequence starting with cyanation to form cyclohexylacetonitrile. This intermediate is then converted to an imine, which subsequently undergoes cyclization and amination to yield 1-amino-2-(cyclohexylmethyl)-4-methyl-1H-imidazol-5-carboxamide. ijcps.com This method highlights the versatility of cyclohexylmethyl halides as starting materials for building the substituted imidazole ring.

Another fundamental approach is the Debus-Radziszewski imidazole synthesis, a multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org In the context of this compound, cyclohexylmethanamine can be employed as the primary amine component, reacting with a suitable dicarbonyl and aldehyde to form the desired imidazole ring. A modification of this method, which replaces one equivalent of ammonia with an amine, can produce N-substituted imidazoles. wikipedia.org

Alkylation Reactions of Imidazole Ring Systems with Cyclohexylmethyl Moieties

The direct alkylation of a pre-existing imidazole ring with a cyclohexylmethyl moiety is another efficient synthetic route. This typically involves the reaction of an imidazole with a cyclohexylmethyl halide. nih.govgoogle.com The N-alkylation of imidazoles is a well-established method, and reaction conditions can be optimized to favor the formation of the desired 1-alkylimidazole derivative. nih.govgoogle.com For instance, reacting an imidazole with an alkyl halide in the presence of a base and a non-reactive aromatic solvent at temperatures between 75°C and 115°C can lead to the formation of 1-alkylimidazoles. google.com The choice of solvent and base is crucial for achieving high yields and regioselectivity.

Furthermore, regioselective N-alkylation of 4(5)-arylimidazoles, which can be challenging, has been achieved using a (2-trimethylsilylethoxy)methyl (SEM) protecting group. This strategy allows for the introduction of an alkyl group at the N-1 position, followed by deprotection to yield the desired 1-alkyl-4-arylimidazole. nih.gov This approach provides a programmable manner to introduce various substituents onto the imidazole core. nih.gov

Multi-Component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. wikipedia.orgbepls.comisca.meresearchgate.netchemrxiv.org These reactions are highly atom-economical and often environmentally friendly. bepls.com

Applications of the Van Leusen Three-Component Reaction (vL-3CR)

The Van Leusen Three-Component Reaction (vL-3CR) is a prominent method for synthesizing imidazoles. organic-chemistry.orgnih.govwikipedia.orgyoutube.com This reaction involves the condensation of an aldehyde and a primary amine to form an aldimine in situ, which then reacts with tosylmethyl isocyanide (TosMIC) to yield the imidazole ring. organic-chemistry.orgwikipedia.org To synthesize this compound, cyclohexanecarboxaldehyde (B41370) could be reacted with an appropriate amine, followed by the addition of TosMIC. The vL-3CR is advantageous as the water produced during imine formation does not typically interfere with the subsequent cycloaddition. organic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov

| Reagents | Product | Reaction Type | Reference |

| Aldehyde, Primary Amine, Tosylmethyl isocyanide (TosMIC) | Substituted Imidazole | Van Leusen Three-Component Reaction | organic-chemistry.orgnih.govwikipedia.orgyoutube.com |

Novel Cyclization and Condensation Approaches to Substituted Imidazoles

Various novel cyclization and condensation reactions have been developed for the synthesis of substituted imidazoles. bepls.comresearchgate.netorganic-chemistry.orgresearchgate.net One-pot condensation reactions are particularly attractive due to their efficiency. isca.meresearchgate.net For example, a four-component cyclo-condensation of benzil, an aromatic aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) can be used to synthesize 1,2,4,5-tetrasubstituted imidazoles. researchgate.net By selecting appropriate starting materials, this method can be adapted to produce imidazoles with a cyclohexylmethyl substituent. Microwave-assisted synthesis has also been shown to be an effective and eco-friendly approach for promoting these condensation reactions, often leading to high yields in short reaction times. bepls.comorganic-chemistry.org

Another strategy involves the intramolecular cyclization of appropriately functionalized precursors. For instance, base-catalyzed cyclization reactions of 2-[2-(2,4-dimethyl-3-oxopentyl)]benzimidazoles with acetic anhydride (B1165640) can yield pyrido[1,2-α]benzimidazoles. researchgate.net While not directly producing this compound, this methodology demonstrates the potential of intramolecular cyclization for constructing fused imidazole systems.

| Reaction Type | Key Features | Reference |

| Four-Component Cyclo-condensation | One-pot, efficient synthesis of tetrasubstituted imidazoles. | researchgate.net |

| Microwave-Assisted Condensation | Eco-friendly, rapid, high yields. | bepls.comorganic-chemistry.org |

| Intramolecular Cyclization | Formation of fused imidazole ring systems. | researchgate.net |

Functional Group Interconversions and Advanced Derivatization Approaches

Once the this compound core is synthesized, further modifications can be achieved through functional group interconversions and advanced derivatization techniques. These methods allow for the introduction of diverse functionalities, leading to a wide range of derivatives with potentially enhanced biological activities. ub.eduorganic-chemistry.orgorganic-chemistry.orgvanderbilt.educompoundchem.com

The conversion of one functional group to another is a fundamental aspect of organic synthesis. organic-chemistry.orgorganic-chemistry.orgvanderbilt.educompoundchem.com For example, an alcohol group can be converted to a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu Similarly, nitriles can be reduced to amines or hydrolyzed to carboxylic acids, providing handles for further derivatization.

Advanced derivatization can involve the use of coupling reagents to form new carbon-carbon or carbon-heteroatom bonds. For instance, carbonyldiimidazole can be used as a derivatizing agent for alcohols. osti.gov In a study, the replacement of an aryl ring with a cyclohexyl ring and subsequent elaboration of the 4-position of the cyclohexyl ring with various hydrophilic functionalities led to potent and selective neuropeptide Y Y5-receptor antagonists. nih.gov This highlights the importance of derivatization in tuning the pharmacological properties of the lead compound.

| Starting Functional Group | Target Functional Group | Reagents/Conditions | Reference |

| Alcohol | Halide | Ph3P, CBr4 or Ph3P, Br2 | vanderbilt.edu |

| Nitrile | Amine | H2, Pd/C or LiAlH4 | vanderbilt.edu |

| Carboxylic Acid | Amide | Amine, Coupling Agent | nih.gov |

| Alcohol | Imidazole Carboxylate | Carbonyldiimidazole | osti.gov |

Modification of Imidazole and Cyclohexyl Moieties for Structure Diversification

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. Both the imidazole ring and the cyclohexyl moiety can be functionalized to fine-tune the molecule's physicochemical and biological properties.

Modification of the Imidazole Moiety:

The imidazole ring is a versatile platform for substitution. The nitrogen atoms and the carbon atoms of the ring can all be targeted for functionalization.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. orgsyn.orgnih.gov A variety of alkyl halides, sulfates, and other electrophiles can be used to introduce substituents at the N-1 or N-3 positions. orgsyn.orgresearchgate.net The choice of solvent and base can influence the regioselectivity of the reaction. nih.gov For instance, phase transfer catalysis has been employed for the N-alkylation of imidazoles in the absence of a solvent. orgsyn.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the modification of the imidazole core. wikipedia.org This approach allows for the introduction of aryl, alkyl, and other groups at the C-2, C-4, and C-5 positions without the need for pre-functionalized starting materials. wikipedia.org For example, palladium-catalyzed C-H arylation can be used to introduce various aryl groups, while copper-catalyzed reactions can facilitate the formation of C-N bonds. wikipedia.orgnih.gov

Halogenation and Other Electrophilic Substitutions: The imidazole ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation, although the reactivity is influenced by the substituents already present on the ring. acs.org These reactions typically occur at the C-4 and C-5 positions.

Modification of the Cyclohexyl Moiety:

The cyclohexyl group also provides opportunities for diversification. Functional groups can be introduced onto the ring to alter its steric and electronic properties.

Introduction of Substituents: The cyclohexyl ring can be functionalized through various substitution reactions. For example, hydroxylation, amination, or halogenation can be achieved through established synthetic methods. These functional groups can then serve as handles for further modifications.

Ring Modification: More complex modifications can involve the alteration of the cyclohexyl ring itself, such as ring expansion or contraction, or the introduction of unsaturation.

The following interactive table summarizes some of the key strategies for the diversification of the this compound scaffold.

| Modification Site | Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference(s) |

| Imidazole N-1/N-3 | N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-Alkyl | orgsyn.orgresearchgate.net |

| Imidazole C-2 | C-H Arylation | Aryl halide, Palladium catalyst, Base | C-Aryl | wikipedia.org |

| Imidazole C-4/C-5 | Halogenation | N-Halosuccinimide (e.g., NBS, NCS) | C-Halogen | acs.org |

| Cyclohexyl Ring | Hydroxylation | Oxidizing agents | Hydroxyl | N/A |

| Cyclohexyl Ring | Amination | Reductive amination | Amino | rsc.org |

Stereoselective Synthesis Techniques for Chiral Analogs

The development of stereoselective synthetic methods is crucial for accessing chiral analogs of this compound, which may exhibit unique biological activities. Chirality can be introduced at several positions within the molecule, including the cyclohexyl ring and potentially at a substituted methylene (B1212753) bridge.

Strategies for Stereoselective Synthesis:

Use of Chiral Auxiliaries: A common strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.comresearchgate.netscielo.org.mx A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, a chiral auxiliary attached to the imidazole nitrogen could direct the stereoselective alkylation of the ring or a substituent. After the desired stereocenter is established, the auxiliary can be removed. wikipedia.org

Asymmetric Catalysis: Asymmetric catalysis offers an efficient way to generate chiral molecules. Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to catalyze reactions with high enantioselectivity. acs.orgnih.gov For instance, an asymmetric hydrogenation of a precursor with a double bond in the cyclohexyl ring could lead to a chiral cyclohexyl moiety. acs.org

Enantioselective Alkylation: The enantioselective alkylation of the imidazole ring or a precursor can be achieved using chiral phase-transfer catalysts or by employing a chiral base. nih.gov This would allow for the direct introduction of a chiral substituent.

Resolution of Racemates: In cases where a racemic mixture is synthesized, it can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.

The following interactive table outlines some of the potential stereoselective techniques for the synthesis of chiral analogs of this compound.

| Chiral Center Location | Stereoselective Technique | Description | Potential Precursor | Reference(s) |

| Cyclohexyl Ring | Asymmetric Hydrogenation | A chiral catalyst is used to stereoselectively reduce a double bond in the cyclohexyl ring. | 4-(Cyclohexenyl-methyl)-1H-imidazole | acs.org |

| Methylene Bridge | Chiral Auxiliary Directed Alkylation | A chiral auxiliary attached to the imidazole nitrogen directs the stereoselective alkylation of a precursor. | N-(chiral auxiliary)-4-(bromomethyl)-1H-imidazole | wikipedia.orgsigmaaldrich.comresearchgate.netscielo.org.mx |

| Imidazole Substituent | Enantioselective Addition | A chiral catalyst is used to control the stereoselective addition of a nucleophile to a functional group on the imidazole ring. | 4-Formyl-1H-imidazole | researchgate.net |

Elucidation of Key Pharmacophoric Elements within the Imidazole-Cyclohexylmethyl Scaffold

The imidazole-cyclohexylmethyl scaffold possesses distinct pharmacophoric features that are crucial for its biological activity. The imidazole ring itself is a key element, with the nitrogen atoms acting as hydrogen bond donors and acceptors, facilitating interactions with receptor sites. nih.gov The electron-rich nature of the imidazole ring also allows for a variety of weak interactions that contribute to binding. mdpi.com

The cyclohexylmethyl group provides a bulky, lipophilic component that is essential for anchoring the molecule within the binding pockets of target proteins. This hydrophobic interaction is a common feature in many potent enzyme inhibitors and receptor ligands. The methylene bridge connecting the imidazole and cyclohexyl moieties offers conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

Studies on related imidazole derivatives have highlighted the importance of these fundamental components. For instance, the imidazole ring is a constituent of numerous natural products like purines and histamine (B1213489), underscoring its biological significance. acs.org The spatial arrangement of substituents on the imidazole core is a determining factor for creating high-affinity ligands for various proteins. nih.gov

Impact of Substituent Modifications on Biological Activity and Target Selectivity

Modifications to the this compound scaffold can significantly influence its biological activity and selectivity. The nature and position of substituents on both the imidazole and cyclohexyl rings can modulate the molecule's potency and its affinity for different biological targets.

Table 1: Impact of Substituent Modifications on Biological Activity

| Modification Location | Type of Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Imidazole Ring | N-alkylation (e.g., longer alkyl chains) | Increased antimicrobial and anti-biofilm activity | nih.gov |

| Carbon Bridge (between rings) | Replacement of methyl with H, OH, MeO, C=O, or CF3 | Altered potency and selectivity for α2-adrenergic receptors | nih.gov |

| 4-Position of Imidazole | Introduction of aryl groups | Can lead to potent kinase inhibitors | nih.gov |

Research on N-alkylimidazole derivatives has shown that increasing the length of the alkyl chain can lead to enhanced antimicrobial and biofilm-inhibiting properties, likely due to increased hydrophobicity. nih.gov In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which are structurally analogous to the cyclohexylmethyl variant, modifications at the benzylic position (the carbon linking the two ring systems) had a profound impact on activity at α1- and α2-adrenergic receptors. nih.gov Replacing the methyl group with hydrogen, hydroxyl, methoxy, carbonyl, or trifluoromethyl groups altered the compound's potency and selectivity, emphasizing the critical role of this linker region. nih.gov

Furthermore, the chirality at this carbon bridge was found to be a key determinant of activity, with the S-(+)-isomer showing greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov This highlights that the specific three-dimensional arrangement of the imidazole and the bulky ring system is crucial for effective receptor interaction.

The substitution pattern on the imidazole ring itself is also a critical factor. The synthesis of di-, tri-, and tetra-substituted imidazoles has led to the discovery of potent kinase inhibitors, indicating that additional functional groups on the imidazole core can fine-tune the biological activity. nih.gov

Conformational Analysis and Principles of Molecular Recognition

The conformational flexibility of the this compound scaffold plays a significant role in its molecular recognition by biological targets. The molecule can adopt various conformations due to the rotation around the single bonds of the methylene linker. The preferred conformation is one that allows for optimal interaction with the binding site of a target protein.

Studies on imidazole-containing amino acids have revealed that changes in the local environment, such as polarity and pH, can induce conformational switches. nih.gov The imidazole ring can act as an internal hydrogen bond donor or acceptor, which significantly influences the preferred conformation of the molecule. nih.gov For instance, in a non-polar environment, certain conformations may be stabilized by intramolecular hydrogen bonds. nih.gov

The principles of molecular recognition for this scaffold involve a combination of hydrophobic and electrostatic interactions. The cyclohexyl group typically engages in hydrophobic interactions with non-polar residues in the binding pocket, while the imidazole ring can form hydrogen bonds and participate in π-stacking interactions with aromatic residues of the target protein. The ability of the imidazole ring to exist in different tautomeric forms can also influence its binding mode and affinity. nih.gov

Crystallographic Studies of Ligand-Target Interactions, including X-ray Co-crystal Structures

X-ray crystallography provides invaluable insights into the precise binding modes of ligands within their biological targets. While a crystal structure of this compound in a complex is not available, studies on structurally related imidazole derivatives offer a clear picture of the potential interactions.

For example, the crystal structure of an imidazole-dioxolane compound in complex with heme oxygenase reveals that the imidazole group binds directly to the heme iron, while a 4-chlorophenyl group, analogous to the cyclohexyl group, occupies a hydrophobic cavity within the enzyme. nih.gov This binding mode induces a conformational change in the protein, shifting a helical segment to accommodate the bulky inhibitor. nih.gov

In another example, the crystal structure of a tetrasubstituted imidazole derivative showed that the various phenyl and methylpyridine rings attached to the imidazole core are planar, with specific dihedral angles relative to the central imidazole ring. iosrjournals.org This demonstrates how the imidazole scaffold orients its substituents in a defined three-dimensional space.

These crystallographic studies underscore the importance of both the imidazole core for specific anchoring interactions and the bulky hydrophobic group for occupying lipophilic pockets within the target protein. The precise geometry and nature of these interactions are key to the biological activity and selectivity of this class of compounds.

Enzyme Inhibition Profiles

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against several key enzymes. The following sections outline the research findings in this area.

Lipoxygenase (LOX) Inhibition Research

Currently, there is no publicly available research specifically detailing the investigation of this compound derivatives as inhibitors of lipoxygenase (LOX) enzymes. While the broader class of imidazole-containing compounds has been explored for LOX inhibition, studies focusing on the precise this compound scaffold have not been reported in the reviewed scientific literature.

Biotin Carboxylase (AccC) Inhibition Studies

Specific studies on the inhibitory effects of this compound derivatives against Biotin Carboxylase (AccC) have not been identified in the available scientific literature. Research on AccC inhibitors has explored various chemical scaffolds, but derivatives of this compound are not among those with published activity data.

Renin Inhibition Potency and Specificity (e.g., Ciprokiren Analogs)

There is no available research data to suggest that this compound derivatives have been investigated as renin inhibitors or as analogs of renin inhibitors like Ciprokiren.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Investigations into this compound derivatives as potential inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) have not been reported in the scientific literature. While inhibitors for NAPE-PLD have been identified, they belong to different chemical classes.

Dual PCSK9/HMG-CoAR Inhibitory Mechanisms

Significant research has been conducted on diimidazole derivatives, which incorporate the this compound core, as dual inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoAR). nih.gov PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) levels, and its inhibition is a therapeutic strategy for managing hypercholesterolemia. nih.gov HMG-CoAR is the rate-limiting enzyme in cholesterol synthesis and the target of statin drugs. nih.gov

Computational design and subsequent biological assays have led to the discovery of potent diimidazole derivatives that effectively inhibit the protein-protein interaction between PCSK9 and the LDLR. nih.gov A study focused on optimizing a previously discovered polyimidazole inhibitor, RIm13, led to the development of several diimidazole analogs (Dim compounds). nih.gov The synthesis of related precursors, such as 1-(cyclohexylmethyl)-5-(naphthalen-2-yl)-1H-imidazole, confirms the direct relevance of the core scaffold to this research area. nih.gov

Biochemical assays demonstrated that several of these diimidazole analogues reduced PCSK9-LDLR binding in a dose-dependent manner. nih.gov Notably, some compounds in this series also exhibited inhibitory activity against HMG-CoAR, presenting a dual mechanism for lowering cholesterol. nih.gov The most potent of these compounds, Dim16, showed remarkable PCSK9 inhibitory activity with an IC₅₀ in the nanomolar range. nih.gov

Table 1: PCSK9 Inhibitory Activity of Diimidazole Analogues

| Compound | PCSK9 Inhibition IC₅₀ (µM) |

|---|---|

| Dim2 | 1.99 ± 1.65 |

| Dim3 | 0.009 ± 0.01 |

| Dim16 | 0.0008 ± 0.001 |

| Dim22 | 1.99 ± 2.86 |

| Dim23 | 1.18 ± 1.06 |

Data sourced from biochemical assays measuring the impairment of PCSK9-LDLR binding. nih.gov

Investigations into Other Relevant Enzyme Targets

While the broader imidazole scaffold is known to interact with a wide array of enzymes, specific research focusing on derivatives of this compound for other relevant enzyme targets is limited in the public domain. Studies on other imidazole derivatives have shown activity against enzymes like NADH-fumarate reductase and cyclin-dependent kinases, but these studies did not specifically involve the 4-(cyclohexylmethyl) moiety.

Receptor Modulatory Actions

The interaction of this compound derivatives with various receptor systems is a key area of research, aimed at understanding their potential therapeutic applications. These interactions are primarily focused on G-protein coupled receptors (GPCRs), a large family of receptors that mediate a vast range of physiological processes. nih.gov

While direct studies on this compound are limited, research on structurally related 4-alkyl-substituted imidazoles provides significant insights into their potential interactions with histamine H3 and H4 receptors.

Histamine H3 Receptor: The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor, controlling the synthesis and release of histamine. A systematic investigation into a series of 4-(n-alkyl)-1H-imidazoles revealed a direct correlation between the length and nature of the alkyl chain and H3 receptor antagonist activity. nih.gov The antagonist activity, measured as pA2 values, increased proportionally with the length of the n-alkyl chain, from a pA2 of 6.3 for the n-propyl derivative to 7.2 for the n-decyl derivative. nih.gov Another series of 4-(ω-phenylalkyl)-1H-imidazoles showed an optimal H3 antagonist activity with a pentylene spacer between the imidazole and phenyl rings, achieving a pA2 value of 7.8. nih.gov These findings suggest that the lipophilic cyclohexylmethyl group of this compound would likely confer significant histamine H3 receptor antagonist activity.

Histamine H4 Receptor: The histamine H4 receptor is found predominantly on cells of hematopoietic origin, such as mast cells and eosinophils, and is involved in inflammatory and immune responses. Studies on a series of imidazole-containing carbamates showed that these compounds, while potent H3 receptor ligands (Ki values < 100 nM), displayed only moderate to weak affinities for the human histamine H4 receptor, with Ki values ranging from 118 to 1460 nM. nih.gov This suggests that derivatives of this compound may exhibit selectivity for the H3 receptor over the H4 receptor.

| Compound Series | Receptor Target | Finding | Reference |

|---|---|---|---|

| 4-(n-Alkyl)-1H-imidazoles | Histamine H3 | Antagonist activity (pA2) increases with alkyl chain length (e.g., n-decyl pA2 = 7.2). | nih.gov |

| 4-(ω-Phenylalkyl)-1H-imidazoles | Histamine H3 | Optimal antagonist activity (pA2 = 7.8) with a pentylene spacer. | nih.gov |

| Imidazole-containing Carbamates | Histamine H3/H4 | High affinity for H3 receptor (Ki < 100 nM); moderate to weak affinity for H4 receptor (Ki = 118-1460 nM). | nih.gov |

Imidazoline receptors are a class of receptors that recognize compounds with an imidazoline or related heterocyclic structure. They are classified into three main subtypes: I1, I2, and I3. nih.govnih.gov Despite the structural similarity of the imidazole core, dedicated studies investigating the binding and functional efficacy of this compound derivatives at the I1, I2, or I3 imidazoline receptor subtypes are not prominent in the currently available scientific literature. Further research is required to determine if this class of compounds interacts with these receptors.

The C5a receptor, also known as C5aR or CD88, is a G-protein coupled receptor that plays a critical role in the inflammatory response. There is currently a lack of specific research data on the modulatory effects of this compound derivatives on the C5a receptor.

GPCRs represent a major target class for a large percentage of modern pharmaceuticals. nih.gov Comprehensive screening of this compound derivatives against a broad panel of other GPCRs to identify novel interactions has not been reported in the accessible literature. Such studies would be valuable to uncover any unforeseen biological activities or therapeutic potential.

Antimicrobial Research Directions (In Vitro Studies)

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. nih.gov Imidazole-containing compounds have long been a source of effective antimicrobial drugs. nih.gov

In vitro studies on a wide range of imidazole derivatives have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain thiazole (B1198619) and imidazole derivatives have been evaluated for their effects against Proteus vulgaris, although some imidazole derivatives showed no inhibitory activity in one study. jums.ac.ir

While the broader class of imidazole derivatives shows significant promise, specific data from in vitro studies detailing the antibacterial activity spectrum and mechanisms of this compound and its direct derivatives are not extensively documented. Research is needed to determine if the presence of the cyclohexylmethyl group confers a useful spectrum of antibacterial activity and to elucidate the underlying mechanism.

| Bacterial Type | General Activity of Imidazole Derivatives | Commonly Studied Strains | Reference |

|---|---|---|---|

| Gram-positive | Active | Staphylococcus aureus | nih.gov |

| Gram-negative | Active | Escherichia coli, Proteus vulgaris | nih.govjums.ac.ir |

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive and targeted search of scientific literature, it has been determined that there is insufficient publicly available research data specifically focused on the chemical compound This compound and its derivatives to construct the requested article.

The user's instructions mandated a strict focus on this specific chemical scaffold and its biological activities across several domains. The performed searches, utilizing specific keywords for antifungal, antiviral, antitubercular, anticancer, neuropharmacological, and immunomodulatory activities related to "this compound," did not yield specific studies on this compound.

The search results did, however, provide extensive information on the broader class of "imidazole derivatives." This includes:

Antifungal Properties: Research on various 4-substituted imidazoles, which generally act by inhibiting ergosterol (B1671047) biosynthesis. nih.gov

Antiviral Research: Studies on diverse imidazole structures showing activity against viruses like HIV-1 and potential against coronaviruses. nih.govsemanticscholar.org

Antitubercular Investigations: Significant research into nitroimidazole derivatives and other imidazole-containing compounds against Mycobacterium tuberculosis. finechem-mirea.runih.govnih.govmdpi.com

Anticancer Studies: A wide array of imidazole derivatives have been evaluated for their in vitro efficacy against various cancer cell lines, targeting mechanisms like EGFR inhibition. nih.govnih.govelsevierpure.comnih.govresearchgate.net

While this body of research underscores the therapeutic potential of the imidazole core, it does not pertain specifically to the this compound structure requested. Adhering to the strict content inclusions and the core outline provided by the user is not possible without specific data. Introducing findings from other imidazole derivatives would violate the explicit instruction to focus solely on the requested compound.

Therefore, a scientifically accurate and relevant article structured around the provided outline for this compound cannot be generated at this time. Further research and publication on this specific compound would be necessary to fulfill such a request.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

In the context of 4-(cyclohexylmethyl)-1H-imidazole, molecular docking studies could be employed to investigate its potential as an inhibitor of various enzymes, such as protein tyrosine kinases (PTKs), which are significant targets in cancer therapy. nih.gov For instance, a hypothetical docking study could be performed against the ATP-binding site of a specific PTK. The cyclohexylmethyl group of the compound might occupy a hydrophobic pocket, while the imidazole (B134444) moiety could form crucial hydrogen bonds with key amino acid residues in the active site, such as the hinge region.

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable protein-ligand complex. iosrjournals.org

Table 1: Hypothetical Molecular Docking Results of this compound against Protein Tyrosine Kinase (PDB: 1T46)

| Parameter | Value | Key Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | GLU640, THR670 | Hydrogen Bond |

| Inhibition Constant (Ki, µM) | 1.2 | VAL560, LEU840 | Hydrophobic Interaction |

| RMSD (Å) | 1.5 | PHE811 | π-π Stacking |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, a QSAR study could be conducted to understand the structural requirements for a specific biological activity, such as anticancer potential. dergipark.org.tr This would involve synthesizing a library of derivatives with variations in the cyclohexyl and imidazole moieties and testing their activity. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These can include electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity) parameters. dergipark.org.tr

A statistical method, such as multiple linear regression (MLR), would then be used to build an equation that correlates these descriptors with the observed biological activity. nih.gov

Table 2: Hypothetical QSAR Model for Anticancer Activity of this compound Analogs

| Compound ID | Log(1/IC50) (Observed) | LogP | Molar Refractivity (MR) | Dipole Moment | Log(1/IC50) (Predicted) |

| 1 | 5.2 | 3.1 | 85.2 | 2.5 | 5.1 |

| 2 | 5.8 | 3.5 | 90.5 | 2.8 | 5.7 |

| 3 | 4.9 | 2.8 | 80.1 | 2.2 | 4.8 |

| 4 | 6.1 | 3.9 | 95.3 | 3.1 | 6.2 |

This table presents hypothetical data for illustrative purposes. QSAR Equation Example: Log(1/IC50) = 0.8LogP + 0.02MR - 0.1Dipole + 2.5*

Density Functional Theory (DFT) Calculations for Reactivity and Stability Assessments

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.com DFT calculations can provide valuable insights into the reactivity and stability of a molecule by determining various electronic properties. iucr.org

For this compound, DFT calculations could be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.org Other parameters such as electronegativity, chemical hardness, and the global electrophilicity index can also be calculated to further characterize the molecule's reactivity. iucr.org

Table 3: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.2 | Relates to electron-donating ability |

| LUMO Energy | -0.5 | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical stability |

| Electronegativity (χ) | 3.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In drug discovery, MD simulations are used to study the conformational changes of proteins and ligands upon binding and to assess the stability of the resulting complex. acs.org

An MD simulation of this compound, both in a solvent and when bound to a protein target, could reveal its conformational landscape. The cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat), and the orientation of the cyclohexylmethyl substituent relative to the imidazole ring can also vary. Understanding the preferred conformations and the energy barriers between them is crucial for rational drug design. The stability of the ligand within the binding pocket over time can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atoms from their initial positions. nih.gov

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in a Protein Complex

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| Average RMSD of Ligand | 1.8 Å | Indicates stability of the ligand's binding pose. |

| Predominant Cyclohexane Conformation | Chair | The most stable conformation of the cyclohexane ring. |

| Key Hydrogen Bond Occupancy | > 80% with THR670 | Shows a stable hydrogen bond interaction over time. |

This table presents hypothetical data for illustrative purposes.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. jddtonline.infonih.gov Ligand-based drug design, a subset of these methods, relies on the knowledge of other molecules that bind to the biological target of interest.

Starting with this compound as a "hit" or lead compound, ligand-based virtual screening could be performed to find other molecules with similar properties that might also be active. nih.gov This can be done using similarity searching, where a database is searched for molecules with a similar 2D or 3D structure. Another approach is pharmacophore modeling, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity is created based on the lead compound. This pharmacophore model is then used as a query to search for other molecules that fit these criteria.

Table 5: Hypothetical Virtual Screening Workflow and Results

| Step | Description | Outcome |

| 1. Library Selection | A database of commercially available compounds (e.g., ZINC database) is chosen. | 1 million compounds selected. |

| 2. Ligand-Based Filtering | 2D similarity search based on the this compound scaffold. | 10,000 similar compounds identified. |

| 3. Pharmacophore Modeling | A pharmacophore model is built based on key interactions of the lead compound. | 1,000 compounds match the pharmacophore. |

| 4. Molecular Docking | The filtered compounds are docked into the target protein's binding site. | 100 top-scoring compounds selected. |

| 5. Visual Inspection and Selection | The binding poses of the top compounds are visually inspected for favorable interactions. | 10 candidate compounds selected for experimental testing. |

This table presents a hypothetical workflow and results for illustrative purposes.

Advanced Analytical Techniques in Characterization and Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation of 4-(cyclohexylmethyl)-1H-imidazole, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides granular information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the imidazole (B134444) ring, the methylene (B1212753) bridge, and the cyclohexane (B81311) ring. researchgate.netresearchgate.net The protons at positions 2, 4, and 5 of the imidazole ring have distinct chemical shifts, though the tautomeric nature of the N-H proton can sometimes lead to the equivalence of signals at positions 4 and 5. researchgate.net The cyclohexyl and methylene protons would appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule would yield a molecular ion peak corresponding to its exact mass. Subsequent fragmentation would provide structural clues, such as the loss of the cyclohexyl group. The National Institute of Standards and Technology (NIST) maintains extensive mass spectral libraries for various compounds, including many imidazole derivatives, which serve as valuable references. nist.govnist.gov

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands. Key expected peaks include a broad N-H stretching vibration for the imidazole ring, C-H stretching vibrations for the aliphatic cyclohexane and methylene groups, and C=N and C-N stretching vibrations characteristic of the imidazole heterocycle. nist.govresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Imidazole Protons | Signals in the aromatic region (~6.5-8.0 ppm) |

| Methylene Protons (-CH₂-) | Signal adjacent to the imidazole ring | |

| Cyclohexane Protons | Complex signals in the aliphatic region (~0.8-2.0 ppm) | |

| ¹³C NMR | Imidazole Carbons | Signals in the downfield region (~115-140 ppm) |

| Aliphatic Carbons | Signals in the upfield region | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Peak corresponding to the molecular weight (164.25 g/mol ) |

| IR Spectroscopy | N-H Stretch | Broad band around 3100-3300 cm⁻¹ |

| C-H Stretch (Aliphatic) | Sharp bands around 2850-2950 cm⁻¹ |

Chromatographic Methods and Derivatization for Enhanced Performance (e.g., HPLC-UV, HPLC-FLD, HPLC-MS, GC-MS)

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of imidazole-containing compounds. nih.govresearchgate.net A reversed-phase HPLC method, likely using a C8 or C18 column, would be suitable for this compound. nih.gov The mobile phase would typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. google.commdpi.com

HPLC-UV: Detection via Ultraviolet (UV) spectroscopy is common, as the imidazole ring possesses a chromophore that absorbs UV light, typically around 210-230 nm. google.comresearchgate.net

HPLC-MS: Coupling HPLC with a mass spectrometer provides a highly sensitive and selective analytical system, confirming the identity of the eluted peak by its mass-to-charge ratio. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds. However, due to the polarity and potential for hydrogen bonding of the imidazole moiety, direct analysis can be challenging. mdpi.com To overcome this, derivatization is often employed. researchgate.netgdut.edu.cn This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic properties. For imidazoles, derivatization with agents like isobutyl chloroformate can be performed prior to GC-MS analysis. researchgate.netgdut.edu.cn This approach enhances peak shape and sensitivity. researchgate.net

Table 2: Exemplary Chromatographic Conditions for Imidazole Analysis

| Method | Column | Mobile Phase / Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC-UV | Reversed-Phase C18 | Acetonitrile:Water | UV at 215 nm | Purity determination and quantification. researchgate.net |

| GC-MS (with derivatization) | Capillary (e.g., DB-5) | Helium | Mass Spectrometry | Identification of trace impurities and structural confirmation. researchgate.net |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov This technique also reveals information about the crystal packing and intermolecular interactions, such as hydrogen bonds involving the imidazole N-H group and the nitrogen lone pair, which govern the supramolecular architecture. nih.govresearchgate.net The analysis of related imidazole structures shows that hydrogen bonding and π-stacking are common and significant interactions in the solid state. researchgate.netmdpi.com

The data obtained from an XRD experiment includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which together define the crystal system. researchgate.net This information provides an unambiguous confirmation of the compound's constitution and conformation in the solid phase.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Biological Targets for Therapeutic Intervention

While initial research has linked imidazole (B134444) derivatives to specific targets, the therapeutic potential of the 4-(cyclohexylmethyl)-1H-imidazole scaffold is likely much broader. A key future direction is the systematic exploration of novel biological targets to uncover new therapeutic applications.

Initial work on closely related analogues has identified the neuropeptide Y (NPY) Y5 receptor as a primary target, with antagonism of this receptor representing a potential therapeutic strategy for obesity. nih.gov However, the versatility of the imidazole core suggests that derivatives could be developed to interact with a range of other significant biological targets. Preclinical studies on various imidazole-based compounds have revealed interactions with targets implicated in neurodegenerative diseases, metabolic disorders, and cancer. For instance, imidazoline (B1206853) I2 receptors have been highlighted as relevant targets in Alzheimer's disease, and certain imidazole-linked heterocycles have shown neuroprotective effects in preclinical models. nih.gov Other research has identified imidazole derivatives that act as potent inhibitors of enzymes like xanthine (B1682287) oxidase, which is a key target for the treatment of gout. nih.gov Furthermore, different imidazole structures have been investigated for their potential to inhibit HIV-1 integrase or to act as anticancer agents by targeting topoisomerases. mdpi.comnih.gov

Systematic screening of this compound and its novel analogues against diverse panels of receptors, enzymes, and ion channels will be crucial for identifying new therapeutic opportunities beyond their initial scope.

| Potential Biological Target | Associated Therapeutic Area | Rationale from Related Imidazole Compounds | Citation |

| Neuropeptide Y (NPY) Y5 Receptor | Obesity | Direct target for potent antagonists derived from a 2,4-diaryl-1H-imidazole lead by replacing an aryl ring with a cyclohexyl ring. | nih.gov |

| Imidazoline I2 Receptors (I2-IRs) | Neurodegenerative Diseases (e.g., Alzheimer's) | Imidazole-linked heterocycles show affinity for I2-IRs and have demonstrated neuroprotective and anti-inflammatory effects in cellular and animal models. | nih.gov |

| Xanthine Oxidase | Gout, Hyperuricemia | Phenyl-1H-imidazole derivatives have been synthesized as highly potent inhibitors of this key enzyme in uric acid production. | nih.gov |

| Topoisomerase IIα | Cancer | Benzimidazole derivatives have shown significant cytotoxic activity against cancer cell lines by targeting this essential enzyme for DNA replication. | nih.gov |

| HIV-1 Integrase | HIV/AIDS | Diaryl-1H-imidazole derivatives have been designed to inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75. | mdpi.com |

Design and Synthesis of Next-Generation Analogues with Improved Profiles

A central focus of future preclinical work is the rational design and synthesis of next-generation analogues of this compound with superior pharmacological profiles. The primary goals are to enhance potency and selectivity for the intended target while improving pharmacokinetic properties (e.g., oral bioavailability) and minimizing off-target effects, particularly interactions with the hERG potassium channel, which can lead to cardiotoxicity.

A successful strategy has been the structural optimization of a 2,4-diarylimidazole lead compound. By replacing the 2-aryl ring with a cyclohexyl group and further modifying the cyclohexyl ring with hydrophilic functionalities, researchers were able to achieve these goals. nih.gov This approach led to the development of compounds with significantly improved oral bioavailability and a marked reduction in hERG channel affinity, validating this design strategy. nih.gov

Future synthetic efforts will likely explore a wider range of substitutions on both the imidazole and cyclohexyl rings to fine-tune the molecule's properties. Different synthetic pathways, such as those involving the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides, offer the versatility needed to create diverse chemical libraries for screening. mdpi.com

| Analogue Example | Key Design Improvement | Reported Outcome | Citation |

| N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide | Replacement of an aryl ring with a functionalized cyclohexyl ring. | Potent Y5 receptor antagonist (Ki = 3 nM) with eliminated hERG channel interaction and improved oral bioavailability (F = 36%). | nih.gov |

| 1,5-diaryl-1H-imidazole-4-carbohydrazides | Introduction of a carbohydrazide (B1668358) moiety. | Moderate antiviral activity against HIV-1 with low cytotoxicity. | mdpi.com |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | Benzimidazole core with specific carboxamide substitutions. | Excellent cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.15 µM) and high selectivity over normal cells. | nih.gov |

Development as Biochemical Probes and Research Tools

Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable biochemical probes and research tools. These tools are essential for studying biological pathways, validating targets, and understanding drug-target interactions at a molecular level.

The imidazole core is well-suited for chemical modification. Analogues can be synthesized with reporter tags, such as fluorescent dyes, biotin, or radioactive isotopes. These tagged molecules can be used as probes in a variety of applications:

Target Engagement Assays: To visualize and quantify the binding of the compound to its target receptor (e.g., NPY Y5) in cells and tissue samples.

Affinity Chromatography: Immobilized analogues can be used as bait to isolate their binding partners from cell lysates, helping to confirm targets and identify novel interacting proteins.

Pharmacological Research: Related compounds like 1H-imidazole-4-carboxylic acid are used as research reagents to stabilize metal ions and investigate enzymatic processes such as the hydrolysis of phosphate (B84403) esters. medchemexpress.com This demonstrates the utility of the imidazole structure in creating tools to probe specific biochemical functions.

Developing such probes from the this compound scaffold will be instrumental in elucidating its mechanism of action and exploring its role in cellular signaling.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel therapeutics, including analogues of this compound. nih.govijettjournal.org These computational approaches can analyze vast datasets to identify patterns and make predictions, significantly accelerating the preclinical development pipeline. nih.gov

Key applications in this context include:

Novel Target Identification: AI algorithms can mine genomic, proteomic, and clinical data to identify and validate new biological targets for which this chemical scaffold may be suitable. nih.gov

Virtual Screening and De Novo Design: High-throughput virtual screening can rapidly assess millions of compounds for their potential to bind to a target. Furthermore, generative AI models can design entirely new molecules (de novo design) optimized for specific properties like high potency and low toxicity. nih.govmednexus.org

ADMET Prediction: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov This allows for the early-stage filtering of compounds that are likely to fail later in development, saving time and resources. This is particularly relevant for optimizing properties like oral bioavailability and avoiding hERG liability, as was a goal in the development of NPY Y5 antagonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR): AI can build sophisticated QSAR models that go beyond traditional methods to better understand the complex relationships between a molecule's structure and its biological activity, guiding more efficient lead optimization. nih.gov

By integrating these AI and ML techniques, researchers can make more informed decisions, prioritize the synthesis of the most promising candidates, and ultimately shorten the timeline for translating a promising compound from the laboratory to preclinical validation.

| AI/ML Application | Purpose in Drug Discovery | Potential Outcome for this compound Research | Citation |

| Target Identification & Validation | Analyze 'omics' and clinical data to find disease-relevant targets. | Identification of new therapeutic areas (e.g., cancer, inflammation) for this compound class. | nih.govresearchgate.net |

| Virtual Screening | Computationally screen large libraries for potential hits against a target. | Rapidly identify new analogues with high predicted binding affinity for targets like the NPY Y5 receptor. | nih.gov |

| De Novo Drug Design | Generate novel molecular structures with desired properties. | Creation of next-generation analogues with optimized potency, selectivity, and pharmacokinetic profiles. | nih.govmednexus.org |

| ADMET Prediction | Predict pharmacokinetic and toxicity properties from chemical structure. | Early-stage deselection of candidates with poor drug-like properties (e.g., high hERG risk, low bioavailability). | nih.gov |

Q & A

Q. What are effective synthetic strategies for 4-(cyclohexylmethyl)-1H-imidazole?

- Methodological Answer : The synthesis of 4-substituted imidazoles typically involves cyclization reactions. For example, a scaled-up synthesis of 2-substituted 4-formylimidazoles (e.g., 4a) employs palladium-catalyzed hydrogenation with Raney nickel to avoid dehalogenation side reactions, achieving >90% yield for intermediates . Adapting this method, introduce the cyclohexylmethyl group via alkylation or Suzuki coupling at the imidazole’s C-4 position. Optimize solvent (ethanol/water mixtures) and base (NaOH) to stabilize reactive intermediates during ring closure .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : Confirm substitution patterns (e.g., cyclohexylmethyl protons at δ 1.0–2.5 ppm in H NMR) and imidazole ring protons (δ 7.0–8.5 ppm) .

- IR : Identify characteristic C-N stretching (~1600 cm) and C-H bending modes of the cyclohexyl group .

- Elemental Analysis : Validate purity by matching experimental vs. calculated C, H, N percentages (e.g., CHN) .

Advanced Research Questions

Q. How does the cyclohexylmethyl substituent influence binding affinity in enzyme inhibition studies?

- Methodological Answer : The cyclohexylmethyl group enhances lipophilicity and steric bulk, potentially improving membrane permeability and target engagement. For instance, fluorophenyl-substituted imidazoles showed improved IDO inhibition (IC = 50 nM) compared to non-fluorinated analogs . To assess this, conduct molecular docking (e.g., AutoDock Vina) using the target enzyme’s crystal structure (PDB ID: HQJ) to compare binding poses and interaction energies of this compound vs. smaller substituents .

Q. What strategies resolve contradictions in substituent effects on biological activity?

- Methodological Answer : Discrepancies arise from substituent electronic and steric profiles. For example, hydroxyl groups may improve solubility but reduce membrane penetration, while halogens enhance binding but increase toxicity . Systematically test analogs (e.g., cyclohexylmethyl vs. phenylmethyl) using:

Q. How can computational modeling predict the target interactions of this compound?

- Methodological Answer : Perform molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations to evaluate binding stability. For example, derivatives of 4-(4-acetylphenyl)-1H-imidazole exhibited nanomolar affinity for carbonic anhydrase isozymes via hydrophobic pocket interactions . Use software like Schrödinger Suite to simulate ligand-receptor dynamics and identify key residues (e.g., His64 in hCA I) for mutagenesis validation .

Methodological Considerations

Q. What assays are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

Q. How can researchers optimize substituents for target selectivity?

- Methodological Answer : Create a substituent library guided by:

- Bioisosteric replacement : Swap cyclohexylmethyl with isosteres like cyclopentyl or adamantyl to balance lipophilicity and size .

- Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography of ligand-bound complexes .

- Parallel synthesis : Generate derivatives via combinatorial chemistry (e.g., 9a–9e in ) to test diverse substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.